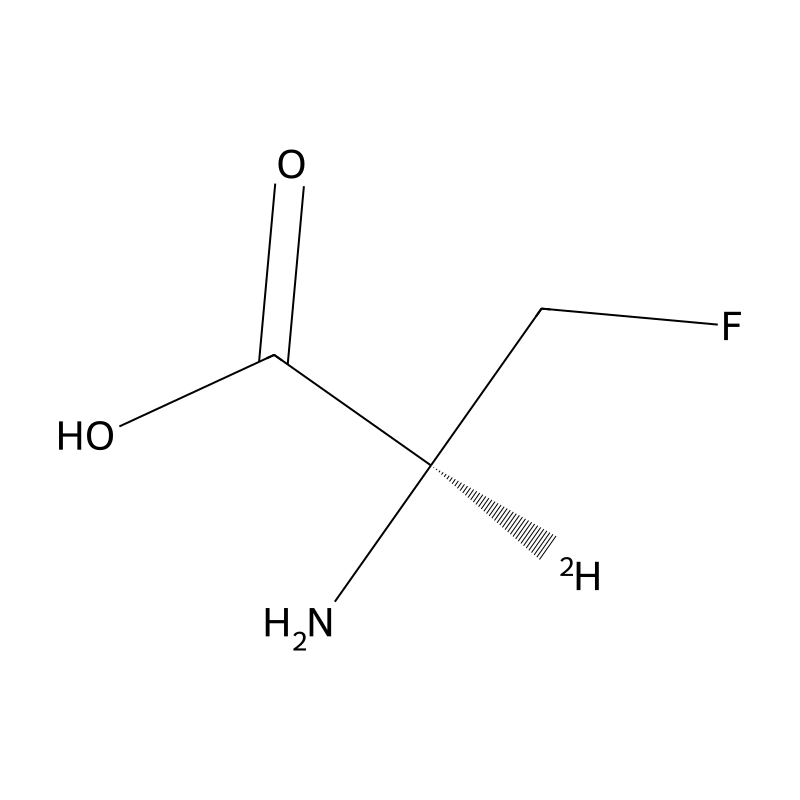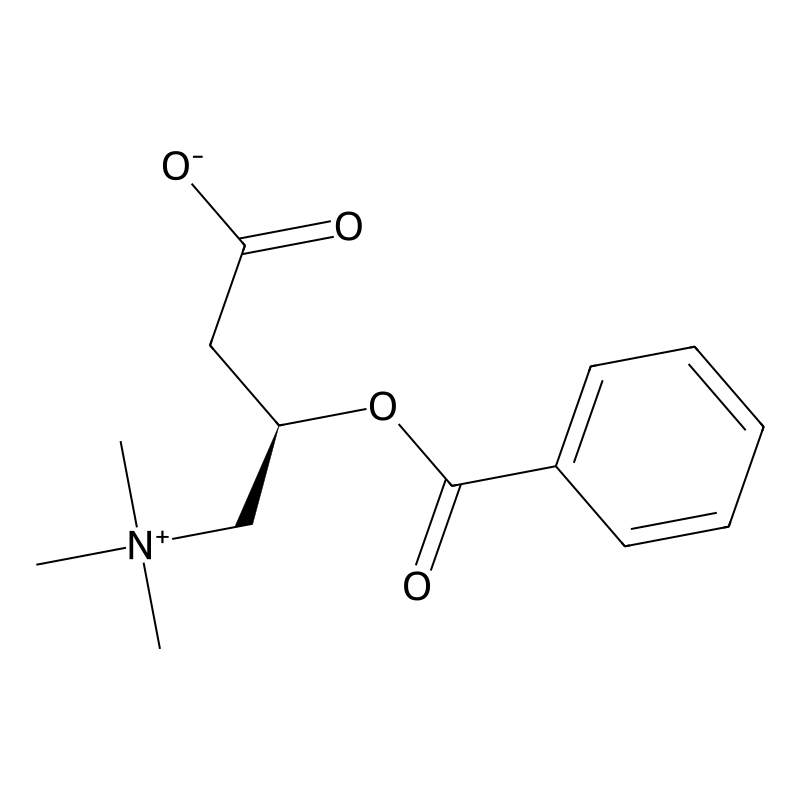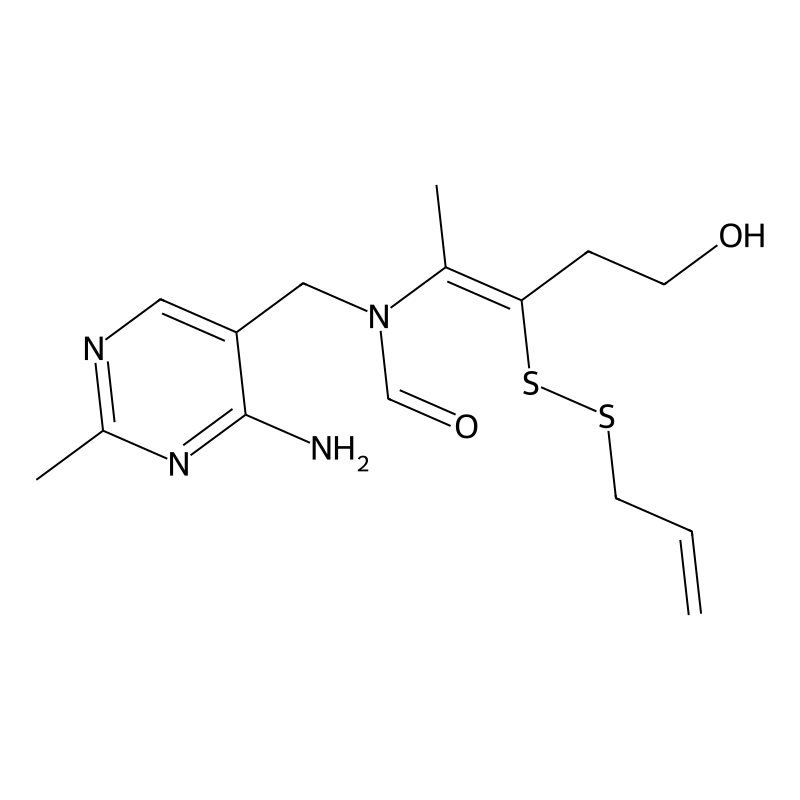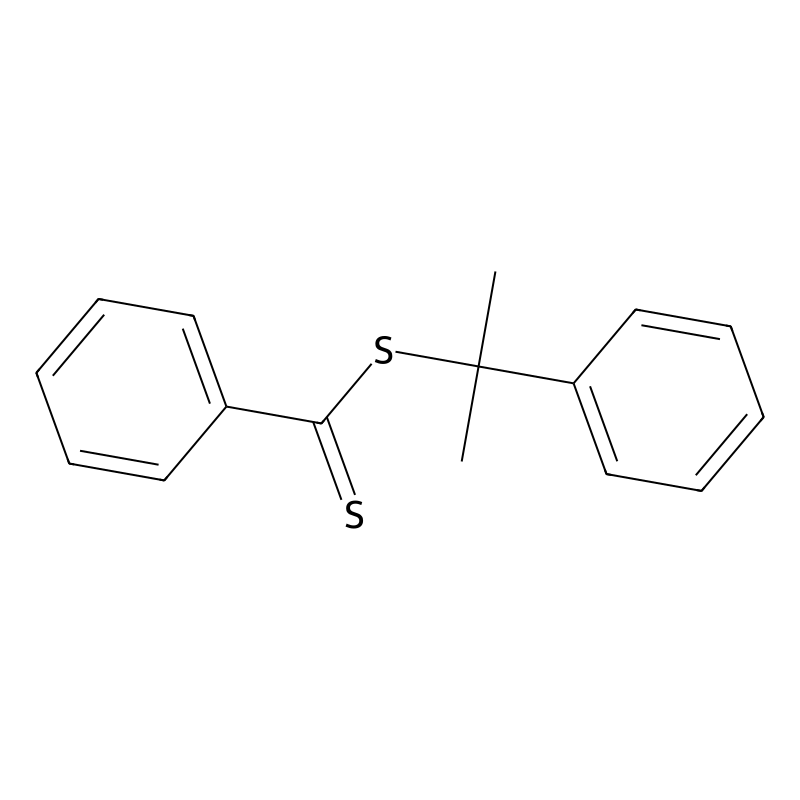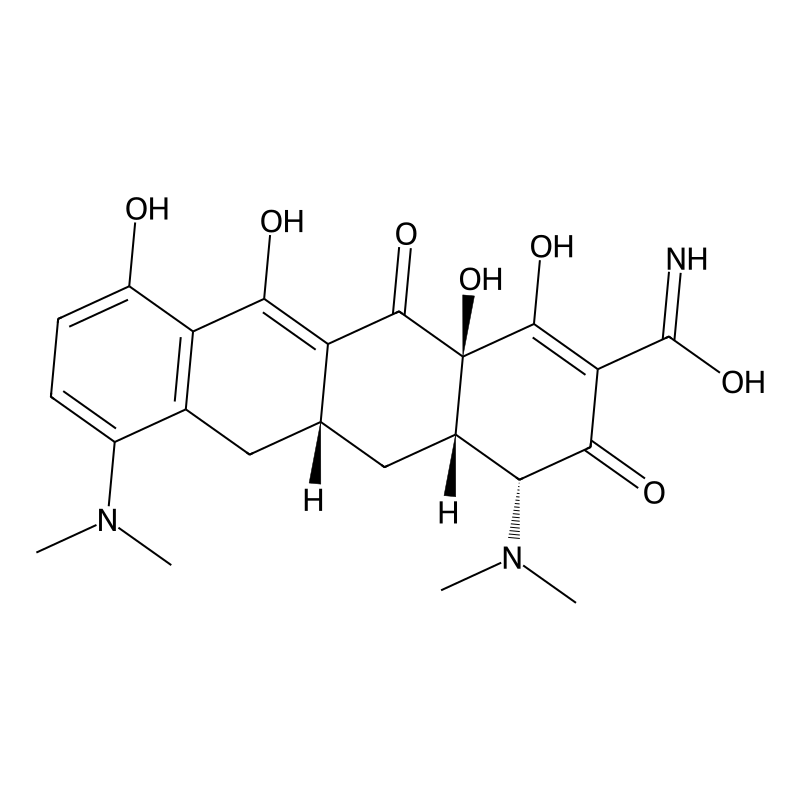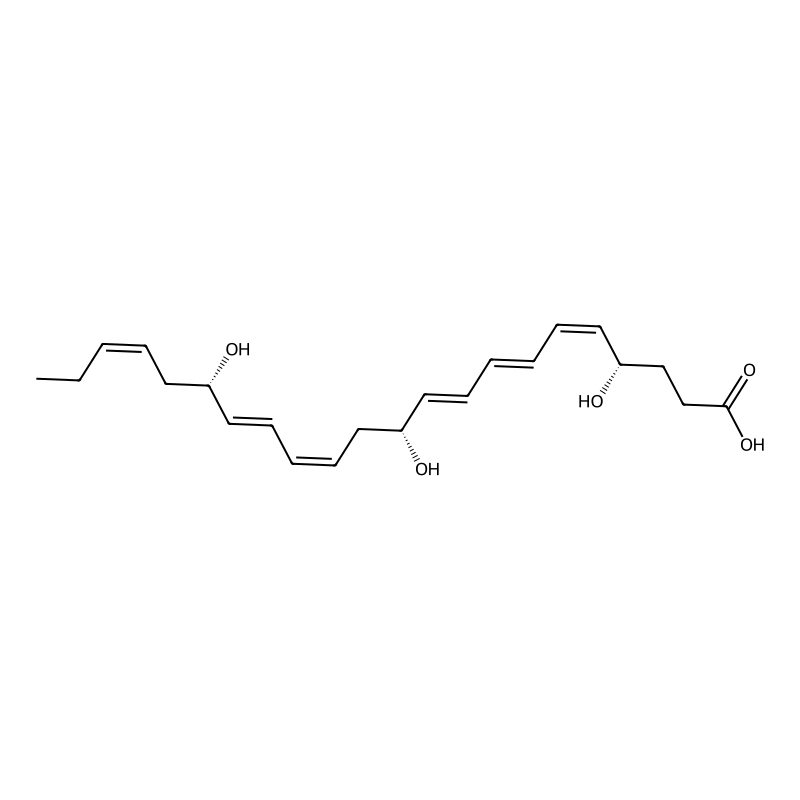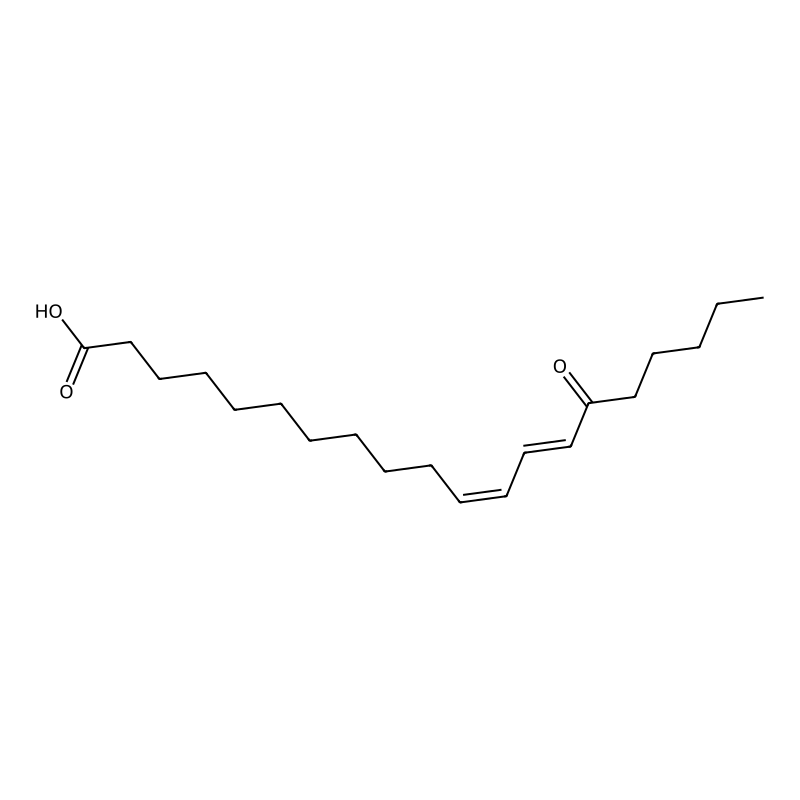N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide
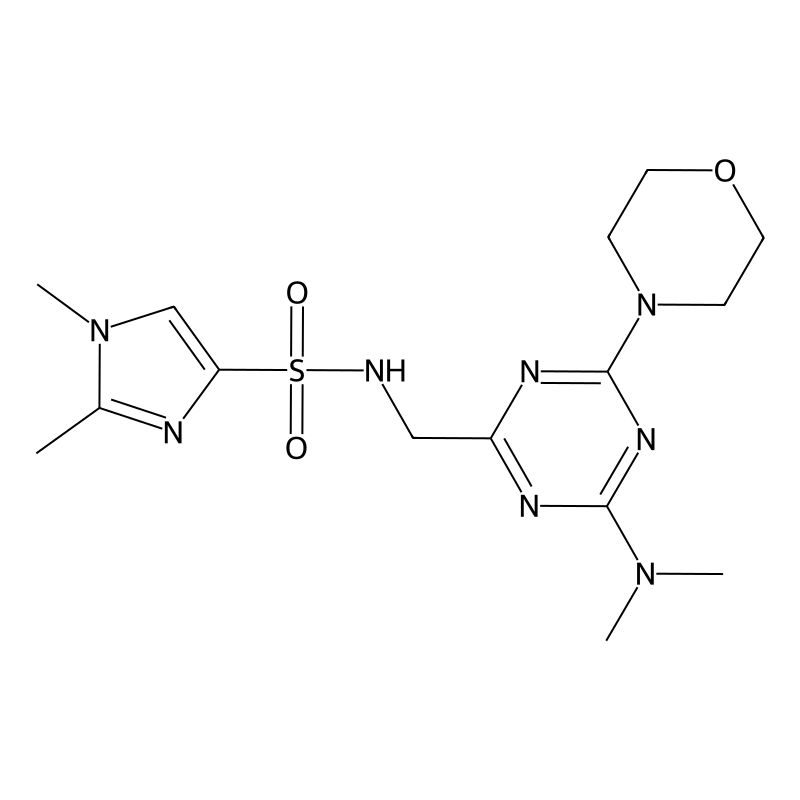
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonamide, imidazole, and a triazine moiety. The compound features a dimethylamino group and a morpholino group attached to a triazine ring, which contributes to its potential biological activity. The sulfonamide group is known for its pharmacological properties, making this compound of interest in medicinal chemistry.
There is no scientific data available on the mechanism of action of this compound.
- Sulfonamides can have varying degrees of toxicity depending on the structure.
- Dimethylamino groups can be irritating and corrosive.
Future Research Directions
- Synthesis and characterization of the compound.
- Investigation of its potential biological activities, such as enzyme inhibition or receptor binding.
- Safety and toxicity studies.
The chemical reactivity of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide can be attributed to its functional groups. It may undergo various reactions typical for sulfonamides, such as:
- Nucleophilic substitutions: The sulfonamide nitrogen can participate in nucleophilic attack.
- Acid-base reactions: The imidazole ring can act as a weak base due to its nitrogen atoms.
- Formation of coordination complexes: The dimethylamino and morpholino groups can coordinate with metal ions.
These reactions are essential for the compound's interaction with biological targets.
Compounds containing imidazole and sulfonamide moieties have been studied for their diverse biological activities. N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide may exhibit:
- Anticancer activity: Imidazole derivatives have shown promise as anticancer agents by modulating various cellular pathways involved in tumor growth and proliferation .
- Antimicrobial properties: Sulfonamides are traditionally known for their antibacterial effects and may also possess antifungal activity .
The specific biological activities of this compound would require empirical testing to elucidate its mechanisms of action.
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide involves multiple steps typically including:
- Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the imidazole moiety: This may involve condensation reactions with suitable imidazole derivatives.
- Attachment of the sulfonamide group: This is generally accomplished by reacting an amine with a sulfonyl chloride or similar electrophile.
Each step must be optimized to ensure high yields and purity of the final product.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide has potential applications in:
- Pharmaceutical development: Due to its possible anticancer and antimicrobial properties.
- Biochemical research: As a tool for studying enzyme inhibition or cellular signaling pathways involving imidazole or sulfonamide interactions.
Interaction studies are crucial for understanding how N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide interacts with biological targets. Techniques such as:
- Molecular docking studies: To predict binding affinities and orientations.
- In vitro assays: To evaluate the compound's effects on cell viability and proliferation.
These studies help in elucidating the compound's mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(5-amino-1H-imidazolyl)benzenesulfonamide | Imidazole and sulfonamide | Antibacterial |
| 6-Morpholino-N-(pyridinyl)imidazoles | Morpholino and imidazole | Anticancer |
| Dimethoxysulfonamides | Sulfonamide backbone | Antifungal |
Uniqueness
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is unique due to its combination of a triazine ring with both imidazole and sulfonamide functionalities. This structural diversity may enhance its biological activity compared to simpler analogs.

